9(11)-Dehydromanogenin

Description

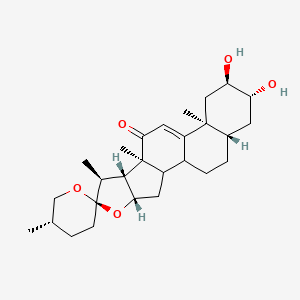

9(11)-Dehydromanogenin (CAS: 3514-48-5) is a steroidal or triterpenoid-derived compound isolated primarily from Agave americana var. marginata and Agave deserti . Its molecular formula is C₂₇H₄₀O₅, with a molecular weight of 444.62 g/mol and a melting point of 240°C .

Properties

IUPAC Name |

(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLRCWVAWYFQIU-SIJSCITFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(11)-Dehydromanogenin typically involves the selective chlorination of steroid compounds at the 9-position, followed by dehydrochlorination to introduce the 9,11-double bond. For instance, the chlorination can be achieved using reagents like PhlCI2 or SO2Cl2 in the presence of benzoyl peroxide. The subsequent dehydrochlorination is carried out under alkaline conditions to yield the desired 9,11-unsaturated steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial transformation, to introduce the double bond at the 9,11-position. This method is advantageous due to its specificity and efficiency in producing the desired compound.

Chemical Reactions Analysis

Types of Reactions: 9(11)-Dehydromanogenin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.

Reduction: Reduction reactions can be used to modify the double bond or other functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketonized derivatives, while reduction can produce saturated analogs of the compound.

Scientific Research Applications

9(11)-Dehydromanogenin has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various steroidal compounds.

Biology: The compound is used in studies related to plant biochemistry and metabolism.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.

Industry: The compound is used in the production of steroidal drugs and other bioactive molecules.

Mechanism of Action

9(11)-Dehydromanogenin can be compared with other similar steroidal sapogenins, such as diosgenin and tigogenin. These compounds share structural similarities but differ in the position and nature of their functional groups. The presence of the 9,11-double bond in this compound distinguishes it from other sapogenins and contributes to its unique chemical and biological properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physical, and biological distinctions between 9(11)-Dehydromanogenin and analogous compounds derived from plant sources:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Primary Source Plants | Key Features |

|---|---|---|---|---|---|

| This compound | C₂₇H₄₀O₅ | 444.62 | 240 | Agave americana, A. deserti | Steroidal/triterpenoid backbone |

| Dehydrologanin | C₁₇H₂₄O₁₀ | 388.37 | Not reported | Catharanthus roseus, Cornus officinalis | Iridoid glycoside; smaller oxygen-rich structure |

| 3,4-Dehydrolycopen-16-al | C₄₀H₅₂O | 548.86 | Not reported | Solanum dulcamara | Carotenoid derivative; unsaturated aldehyde |

| Dehydromatricaria ester | C₁₁H₁₈O₂ | 172.19 | 114–115 | Artemisia argyi, Conyza canadensis | Simple ester; low molecular weight |

| 7,11-Dehydromatrine | C₁₅H₂₂N₂O | 246.36 | Not reported | Sophora flavescens | Alkaloid with nitrogen incorporation |

| Dehydromiltirone | C₁₉H₂₀O₂ | 280.37 | 45–46 | Salvia miltiorrhiza | Diterpenoid; liquid at room temperature |

Structural and Functional Comparisons

Backbone Complexity: this compound’s C₂₇ skeleton distinguishes it from smaller compounds like Dehydromatricaria ester (C₁₁) or Dehydromiltirone (C₁₉). Dehydrologanin (C₁₇) and 3,4-Dehydrolycopen-16-al (C₄₀) represent divergent structural classes (iridoid glycoside vs. carotenoid), limiting direct functional parallels .

Oxygen Content and Bioactivity: With five oxygen atoms, this compound may exhibit polarity-driven solubility or hydrogen-bonding interactions absent in nitrogen-containing analogs like 7,11-Dehydromatrine (C₁₅H₂₂N₂O) .

Thermal Stability: The high melting point (240°C) of this compound contrasts sharply with low-melting compounds like Dehydromiltirone (45–46°C), reflecting differences in crystallinity and intermolecular forces .

Biological Sources: While this compound is exclusive to Agave species, Dehydromiltirone and Dehydrologanin derive from Salvia and Catharanthus, respectively, implying ecological or biosynthetic specialization .

Research Implications and Gaps

- Pharmacological Potential: this compound’s structural resemblance to bioactive steroids warrants investigation into anti-inflammatory or cytotoxic properties, akin to studies on Agave saponins .

- Synthetic Challenges : Its complex structure may hinder synthetic replication compared to simpler analogs like Dehydromatricaria ester .

- Comparative Bioactivity : Direct comparisons with nitrogen-containing compounds (e.g., 7,11-Dehydromatrine) could clarify the role of heteroatoms in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.